molecular formula C8H9N3O B590748 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide CAS No. 129053-93-6

1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide

Cat. No.: B590748
CAS No.: 129053-93-6
M. Wt: 163.18
InChI Key: XHTCKMNBOXKHIJ-UHFFFAOYSA-N
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Description

1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide is an organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a cyanoethyl group attached to a pyrrole ring, which imparts distinct reactivity and functionality.

Preparation Methods

The synthesis of 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide typically involves the reaction of pyrrole with cyanoethylating agents under controlled conditions. One common method includes the use of acrylonitrile as the cyanoethylating agent, which reacts with pyrrole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The cyanoethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the cyano group, forming new derivatives.

    Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form fused ring systems, which are of interest in medicinal chemistry.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for various diseases, leveraging its unique chemical structure to interact with biological targets.

    Industry: It is used as an additive in materials science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The cyanoethyl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide can be compared with other cyanoethylated pyrrole derivatives, such as 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylate and 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylic acid. These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.

    1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylate: This compound has an ester group instead of an amide, which affects its solubility and reactivity in chemical reactions.

    1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylic acid: The presence of a carboxylic acid group makes this compound more acidic and capable of forming salts with bases, which can be useful in certain applications.

The uniqueness of this compound lies in its amide functionality, which provides a balance of stability and reactivity, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

1-(2-cyanoethyl)pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-4-2-6-11-5-1-3-7(11)8(10)12/h1,3,5H,2,6H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTCKMNBOXKHIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C(=O)N)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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